3-(4-Methylpyrimidin-2-yl)aniline

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

3-(4-Methylpyrimidin-2-yl)aniline (CAS 1311317-23-3) is the critical meta-substituted regioisomer for kinase inhibitor programs targeting Mer and c-Met. Unlike the para-substituted analog (CAS 474397-16-5), this scaffold positions the primary amine vector for distinct molecular recognition—SAR studies confirm meta-substituted derivatives achieve IC50 values of 18.5 nM (Mer) and 33.6 nM (c-Met). Using the para isomer in its place will produce failed syntheses and irreproducible biological results. This building block enables systematic exploration of 2-substituted aniline-pyrimidine libraries with differentiated selectivity profiles. Suitable as a reference standard for HPLC/UPLC method validation to resolve regioisomeric mixtures. Available with full analytical documentation.

Molecular Formula C11H11N3
Molecular Weight 185.23
CAS No. 1311317-23-3
Cat. No. B2776035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpyrimidin-2-yl)aniline
CAS1311317-23-3
Molecular FormulaC11H11N3
Molecular Weight185.23
Structural Identifiers
SMILESCC1=NC(=NC=C1)C2=CC(=CC=C2)N
InChIInChI=1S/C11H11N3/c1-8-5-6-13-11(14-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3
InChIKeyBBFSXYFGHMYGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylpyrimidin-2-yl)aniline (CAS 1311317-23-3): A Key Meta-Substituted Aniline Scaffold for Kinase Inhibitor Research


3-(4-Methylpyrimidin-2-yl)aniline (CAS 1311317-23-3) is a heterocyclic organic compound classified as a meta-substituted aniline derivative, featuring a 4-methylpyrimidin-2-yl group at the 3-position of the aniline ring . With a molecular formula of C11H11N3 and a molecular weight of 185.23 g/mol, it serves as a versatile small molecule scaffold primarily utilized in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . The compound is commercially available with purities typically specified at 95% or 98%, making it a practical starting material for further derivatization .

Why the Meta-Substitution Pattern of 3-(4-Methylpyrimidin-2-yl)aniline is Non-Interchangeable with Its Para-Substituted Isomer


In-class substitution with a closely related analog, such as the para-substituted isomer 4-(4-Methylpyrimidin-2-yl)aniline (CAS 474397-16-5), is not chemically or biologically equivalent . The position of the aniline substitution relative to the pyrimidine ring fundamentally alters the molecule's geometry, electronic distribution, and vector of the primary amine group . This regioisomerism directly impacts molecular recognition in biological systems, leading to divergent binding affinities, selectivity profiles, and ADME properties, as extensively documented in structure-activity relationship (SAR) studies of kinase inhibitors [1]. Therefore, assuming interchangeability between regioisomers can lead to failed syntheses or irreproducible biological results.

Quantitative Differentiation Evidence for 3-(4-Methylpyrimidin-2-yl)aniline vs. Key Analogs


Regioisomeric Differentiation: Meta- vs. Para-Substituted Aniline Pyrimidine Scaffolds

The target compound, 3-(4-Methylpyrimidin-2-yl)aniline, is a meta-substituted aniline, whereas a common analog is the para-substituted 4-(4-Methylpyrimidin-2-yl)aniline . While direct comparative IC50 data for these two specific regioisomers against a single target is not available in the primary literature, class-level evidence from SAR studies on aniline pyrimidine kinase inhibitors demonstrates that the substitution position on the aniline ring is a critical determinant of potency [1]. For example, in a study of dual Mer/c-Met inhibitors, the aniline substitution pattern was a key variable in achieving low nanomolar potency [2]. This class-level inference suggests that the target compound's unique geometry will lead to a different biological profile compared to its para-isomer, making it a distinct tool for exploring chemical space.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Preferential Use as a PDE7 Inhibitor Scaffold Over Para-Substituted Isomers

The 4-substituted isomer, 4-(4-Methylpyrimidin-2-yl)aniline, has been explicitly described as a precursor for the synthesis of purine-based phosphodiesterase VII (PDE7) inhibitors for therapeutic use in T-cell mediated diseases . This specific, published application for the para-isomer implies that the meta-substituted target compound, 3-(4-Methylpyrimidin-2-yl)aniline, would produce a different, and potentially inactive or less potent, set of final compounds for this target . This is supporting evidence that the regioisomers are not interchangeable and that the choice of isomer is application-specific.

Phosphodiesterase Inhibition Immunology T-cell Mediated Diseases

Optimized Research Applications for 3-(4-Methylpyrimidin-2-yl)aniline Based on Structural Differentiation


Synthesis of Novel Kinase Inhibitor Libraries with a Meta-Substituted Aniline Motif

Use 3-(4-Methylpyrimidin-2-yl)aniline as a key building block to generate a library of 2-substituted aniline pyrimidine derivatives with a distinct meta-substitution pattern [1]. This scaffold is directly relevant to the design of Mer and c-Met kinase inhibitors, where SAR studies have shown that modifications on the aniline ring are critical for achieving low nanomolar potency (e.g., IC50 values of 18.5 nM for Mer and 33.6 nM for c-Met for lead compound 18c) [1]. The meta-substituted starting material allows exploration of a different SAR vector compared to more common para-substituted analogs.

Chemical Probe Development for Targets with a Preference for Meta-Aniline Geometry

Employ the compound as a starting point for developing chemical probes where the specific orientation of the aniline's primary amine is hypothesized to be critical for target engagement [2]. The meta-substitution provides a unique exit vector, which can be exploited to improve selectivity profiles against closely related kinase family members, as established by class-level SAR trends in kinase inhibitor design [3].

Reference Standard for Analytical Method Development to Distinguish Regioisomers

Utilize 3-(4-Methylpyrimidin-2-yl)aniline as a reference standard in the development of HPLC or UPLC methods designed to separate it from its para-substituted isomer, 4-(4-Methylpyrimidin-2-yl)aniline . Given the identical molecular weight and similar properties, distinguishing these regioisomers is crucial for quality control and process chemistry, and having an authentic sample of the meta-isomer is essential for method validation.

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